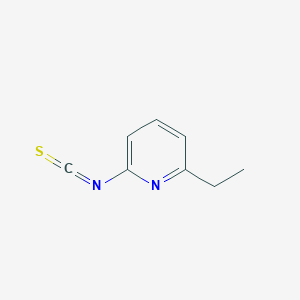
Pyridine, 2-ethyl-6-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-6-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates, which are known for their versatile chemical reactivity and biological activities. This compound features a pyridine ring substituted with an ethyl group at the 2-position and an isothiocyanate group at the 6-position. The unique structure of 2-ethyl-6-isothiocyanatopyridine makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-isothiocyanatopyridine typically involves the reaction of 2-ethyl-6-aminopyridine with carbon disulfide and a base, followed by desulfurization. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for 2-ethyl-6-isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Applications De Recherche Scientifique
2-Ethyl-6-isothiocyanatopyridine has a wide range of applications in scientific research:
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules through the isothiocyanate group.
Industry: Utilized in the production of agrochemicals and as a building block for various functional materials.
Mécanisme D'action
The mechanism of action of 2-ethyl-6-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. The compound’s effects are mediated through these covalent modifications, which can disrupt cellular processes and lead to biological activity .
Comparaison Avec Des Composés Similaires
2-Isothiocyanatopyridine: Lacks the ethyl group at the 2-position, resulting in different reactivity and biological activity.
6-Isothiocyanato-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.
2-Ethyl-4-isothiocyanatopyridine:
Uniqueness: 2-Ethyl-6-isothiocyanatopyridine is unique due to the specific positioning of the ethyl and isothiocyanate groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .
Propriétés
Numéro CAS |
1103425-65-5 |
|---|---|
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
2-ethyl-6-isothiocyanatopyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3 |
Clé InChI |
KCTSDEASOUHSGB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
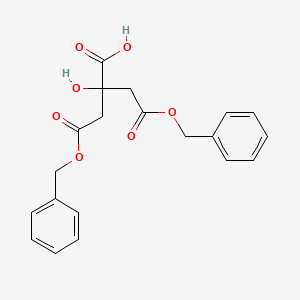
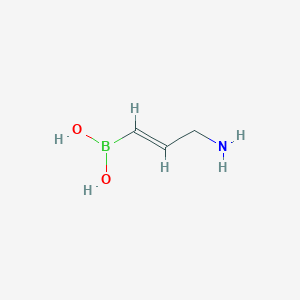
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
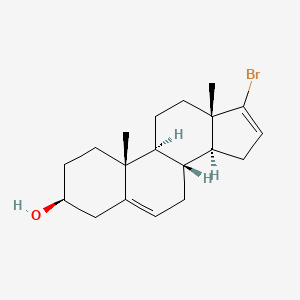
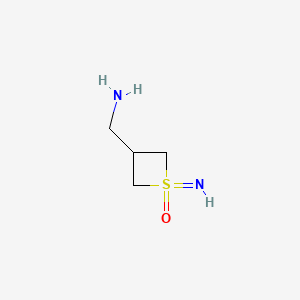
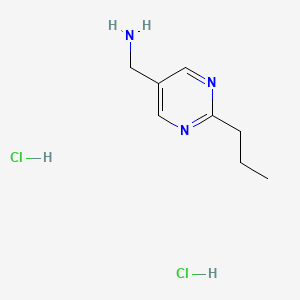
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
